2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic sulfonamide derivative characterized by a phenyl ring substituted with a piperidine-1-sulfonyl group at the meta position (C3) and a cyanoacetamide moiety at the nitrogen atom. The IUPAC name systematically reflects the parent structure (acetamide), substituents (cyano and sulfonyl groups), and their positions on the aromatic ring.
Key Structural Features :
- Parent Chain : Acetamide (CH₃CONH-)
- Substituents :
- Cyano group (-C≡N) attached to the acetamide carbon
- Piperidine-1-sulfonyl group (C₅H₁₀NSO₂) at the C3 position of the phenyl ring
Molecular Formula : C₁₄H₁₇N₃O₃S
Molecular Weight : 307.37 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
Systematic Identification :
The compound’s nomenclature adheres to IUPAC rules, prioritizing the longest continuous chain and substituents in alphabetical order. The sulfonyl group’s position and the cyanoacetamide moiety are critical for its pharmacological and chemical reactivity.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is governed by its functional groups and steric interactions.
Key Geometric Features :
- Sulfonyl Group Geometry :
- The sulfonyl group (SO₂) adopts a tetrahedral geometry due to sulfur’s hybridization (sp³).
- The piperidine ring is typically in a chair conformation, minimizing steric strain.
Phenyl Ring and Substituents :
- The phenyl ring is planar, with meta substitution (C3) of the sulfonyl group.
- The cyanoacetamide moiety introduces electron-withdrawing effects, potentially altering π-electron delocalization in the aromatic ring.
Conformational Flexibility :
- The piperidine-1-sulfonyl group may exhibit rotational freedom around the N–S bond, though steric hindrance from the phenyl ring restricts extreme conformations.
- The acetamide group’s NH is likely involved in hydrogen bonding, influencing molecular packing in the solid state.
Conformational Implications :
The meta substitution pattern reduces steric clashes between the sulfonyl group and the phenyl ring compared to ortho or para analogues. This arrangement may enhance solubility and bioavailability in medicinal applications.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide are limited in publicly available databases, analogous sulfonamide derivatives provide insights into its potential solid-state behavior.
Crystallographic Parameters (Hypothetical Based on Analogues) :
Key Observations from Analogues :
- Molecular Packing : Sulfonamide derivatives often form hydrogen bonds between the NH group and sulfonyl oxygen or adjacent carbonyl groups.
- Conformational Locking : The meta substitution may enforce a specific dihedral angle between the phenyl ring and sulfonyl group, as seen in related compounds.
Future Directions : Single-crystal X-ray diffraction is essential to confirm the compound’s geometry, particularly the orientation of the cyanoacetamide group and piperidine ring. Computational modeling (e.g., DFT) could predict conformers and intermolecular interactions.
Properties
IUPAC Name |
2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c15-8-7-14(18)16-12-5-4-6-13(11-12)21(19,20)17-9-2-1-3-10-17/h4-6,11H,1-3,7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSSVMKFZWZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-Cyano-N-[3-(Piperidine-1-Sulfonyl)Phenyl]Acetamide
Sulfonylation of 3-Aminophenol Followed by Cyanoacetylation
This two-step approach leverages the nucleophilicity of 3-aminophenol’s amine group:
Step 1: Sulfonylation with Piperidine-1-Sulfonyl Chloride
$$ \text{3-Aminophenol} + \text{ClSO}_2\text{-piperidine} \xrightarrow{\text{Base}} \text{3-(Piperidine-1-sulfonyl)aminophenol} $$
Reaction conditions: Pyridine as both solvent and base, 0–5°C, 12–24 hours. The sulfonyl chloride reagent can be pre-synthesized via chlorination of piperidine-1-sulfonic acid using PCl5.
Step 2: Cyanoacetylation
$$ \text{3-(Piperidine-1-sulfonyl)aminophenol} + \text{NCCH}_2\text{COCl} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} $$
Dimethylaminopyridine (DMAP) catalyzes the acylation at room temperature, with dichloromethane as the solvent. Yields for analogous para-substituted systems reach 68–72%, suggesting comparable efficiency for meta derivatives after optimization.
Direct Cyanoacetylation of 3-(Piperidine-1-Sulfonyl)Aniline
Pre-forming the sulfonamide before acetamide installation avoids phenolic hydroxyl interference:
Synthesis of 3-(Piperidine-1-Sulfonyl)Aniline
- Nitration of benzenesulfonyl chloride at the meta position using HNO3/H2SO4.
- Nucleophilic displacement with piperidine:
$$ \text{3-Nitrobenzenesulfonyl chloride} + \text{Piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Nitrobenzenesulfonamide} $$ - Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine.
Cyanoacetylation
The aniline intermediate reacts with ethyl cyanoacetate under acidic conditions:
$$ \text{3-(Piperidine-1-sulfonyl)aniline} + \text{NCCH}_2\text{COOEt} \xrightarrow{\text{HCl, reflux}} \text{Target Compound} $$
This method mirrors the synthesis of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, achieving 65–70% yields in para systems.
Alternative Methods via Intermediate Heterocycles
Knoevenagel Condensation Route
Cyanoacetamide derivatives undergo condensation with aldehydes to form α,β-unsaturated intermediates, which can cyclize into heterocycles. For the target molecule:
- Condense 3-(piperidine-1-sulfonyl)aniline with cyanoacetic acid.
- React the resultant acrylamide with malononitrile to form pyridone derivatives, though this route introduces complexity requiring subsequent ring-opening steps.
Thiazole-Mediated Synthesis
Reaction of the cyanoacetamide intermediate with phenyl isothiocyanate and sulfur yields thiazole derivatives, which could serve as precursors for further functionalization. However, this approach introduces unnecessary heterocyclic complexity for the target molecule.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Sulfonylation : Polar aprotic solvents (DMF, pyridine) improve sulfonyl chloride reactivity but risk quaternization of piperidine. Low temperatures (0–5°C) suppress side reactions.
- Cyanoacetylation : Dichloromethane minimizes ester hydrolysis, while temperatures >40°C accelerate undesired nitrile hydration.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonylation-Cyanoacetylation | 68–72 | >95% | Straightforward two-step route | Requires pure sulfonyl chloride |
| Direct Cyanoacetylation | 65–70 | 92–94% | Avoids phenolic intermediates | Nitro reduction step needed |
| Heterocycle-Mediated | 50–55 | 85–88% | Novel intellectual property | Low yield, multiple steps |
Applications and Derivative Synthesis
The target compound serves as a versatile intermediate for:
- Antimicrobial Agents : Analogous sulfonamide-acetamides show MIC values of 8–32 μg/mL against S. aureus and E. coli.
- Kinase Inhibitors : Piperidine sulfonamides demonstrate IC50 < 100 nM in TrkA kinase assays.
- Fluorescent Probes : Cyanoacetamide derivatives exhibit λem = 450–470 nm when conjugated to fluorophores.
Chemical Reactions Analysis
Reaction with Active Methylene Reagents
The cyano group undergoes nucleophilic addition with active methylene compounds (e.g., malononitrile, acetylacetone). For example:
-
Michael addition with malononitrile forms an acyclic intermediate, which cyclizes to yield pyridin-2-one derivatives .
-
Reaction with acetylacetone produces 4,6-diamino-3-cyano-2-oxopyridine derivatives via cyclocondensation .
Key Reaction Data:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Malononitrile | 3-Cyano-2-oxopyridine derivative | Ethanol, reflux, 6 hr | 72–78 |
| Acetylacetone | 4,6-Diamino-2-oxopyridine derivative | Piperidine catalyst, 80°C, 4 hr | 65 |
Diazotization and Hydrazone Formation
The primary amine in the sulfonamide moiety reacts with diazonium salts to form hydrazones. Subsequent treatment with hydrazine hydrate yields pyrazole derivatives :
-
Diazotization of 4-substituted anilines generates diazonium chlorides.
-
Coupling with 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide forms hydrazones (13a–e ).
-
Cyclization with hydrazine hydrate produces 5-amino-1,3,4-thiadiazole derivatives.
Hydrazone Derivatives and Biological Activity:
| Derivative | R Group | MIC (µM) vs S. aureus | MIC (µM) vs E. coli |
|---|---|---|---|
| 13a | 4-Methylphenyl | 25.3 | 48.7 |
| 13b | 4-Methoxyphenyl | 18.9 | 52.4 |
Cyclization with Carbon Disulfide
Reaction with carbon disulfide and 1,3-dibromopropane yields dithiane derivatives through nucleophilic thiolate attack :
-
Intermediate : Potassium salt of 2-cyanoacetamide reacts with CS₂ to form a dithiocarbamate.
-
Product : N-[3-(piperidine-1-sulfonyl)phenyl]-2-cyano-2-(1,3-dithian-2-ylidene)acetamide (22 ), confirmed via IR (ν 2214 cm⁻¹ for CN) and ¹H NMR (δ 2.18–3.19 ppm for dithiane protons) .
Comparison with Structural Analogues
The piperidine sulfonyl group enhances steric hindrance and electronic effects compared to simpler analogues:
| Compound | Reactivity with Malononitrile | Product Stability |
|---|---|---|
| 2-Cyano-N-phenylacetamide | Fast (1.5 hr) | Moderate |
| 2-Cyano-N-[4-sulfamoylphenyl]acetamide | Moderate (3 hr) | High |
| Target Compound | Slow (6 hr) | Very High |
Biological Implications of Reaction Products
Derivatives exhibit notable antimicrobial activity:
-
Pyridin-2-one derivatives show IC₅₀ = 12–18 µM against Xanthomonas oryzae .
-
Thiazole derivatives inhibit Candida albicans with MIC = 156–230 µM .
Mechanistic Insights
-
Cyano Group Reactivity : Participates in Knoevenagel condensations and Michael additions due to electron-withdrawing effects .
-
Sulfonamide Stability : Resists hydrolysis under mild acidic/basic conditions but cleaves under strong H₂SO₄ .
This compound’s multifunctional design enables its use in synthesizing bioactive heterocycles, though steric effects from the piperidine sulfonyl group often necessitate longer reaction times compared to analogues . Further studies are required to optimize its utility in industrial-scale synthesis.
Scientific Research Applications
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g/mol. It features a cyano group and a piperidine sulfonyl moiety in its structure. This compound is primarily known for its potential use in medicinal chemistry, specifically in creating drugs that target different biological pathways.
Potential Applications
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide as an anticancer agent
Research indicates that compounds similar to 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide have anticancer properties. Derivatives with similar structures have been shown to induce apoptosis in cancer cell lines through caspase activation and modulation of the p53 pathway. The piperidine sulfonyl group may improve the compound's interaction with biological targets, potentially enhancing its effectiveness.
Interaction with biological targets
Interaction studies are crucial for understanding how 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide interacts with biological targets. Preliminary studies suggest that it may inhibit certain enzymes or proteins involved in cellular signaling pathways, leading to its potential use as an anticancer agent. Molecular docking studies could provide insights into its binding affinity and specificity towards various targets.
Structural Analogs
Several compounds share structural similarities with 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyano-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide | Similar cyano and sulfonamide groups | Variation in the position of the sulfonamide group |
| N-(4-Methylphenyl)-2-cyanoacetamide | Contains a methyl substitution on phenyl | Lacks the sulfonamide functionality |
| N-(Phenyl)-2-cyanoacetamide | Simple phenyl group without piperidine | More straightforward structure |
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide involves its ability to participate in condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved in its action are related to its reactivity with common bidentate reagents, enabling the formation of various heterocyclic structures .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents or core scaffolds:
Key Observations :
- Piperidine vs. Morpholino/Piperazine: Piperidine’s lack of heteroatoms (vs. morpholino’s oxygen) increases hydrophobicity, while piperazine derivatives (e.g., ) exhibit enhanced hydrogen bonding .
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in CAS 1960-77-6 improves oxidative stability but reduces solubility compared to the sulfonyl group in the target compound .
- Aromatic vs. Aliphatic Substituents : Pyridinyl (HCPA) and phenyl groups favor π-π interactions, whereas cyclohexyl (c) or benzyl (d) substituents increase steric bulk .
Biological Activity
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a member of the cyanoacetamide family, compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Target of Action:
Cyanoacetamide derivatives, including 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, exhibit interactions with various biological targets due to their reactive chemical structure. These compounds can engage in condensation and substitution reactions, influencing multiple biochemical pathways.
Mode of Action:
The compound's reactivity allows it to participate in various chemical reactions that can modulate biological functions. Specifically, it may affect inflammatory pathways by inhibiting key cytokines such as IL-1β and TNFα, which play critical roles in inflammatory responses .
Anti-Inflammatory Effects
Research indicates that 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide has significant anti-inflammatory properties. In vitro studies using macrophage cultures demonstrated that the compound does not exhibit cytotoxicity at concentrations up to 100 µM. At these concentrations, it effectively reduces the production of inflammatory mediators like nitrite and cytokines .
Case Study: Paw Edema Model
In vivo studies using the Complete Freund's Adjuvant (CFA)-induced paw edema model revealed that treatment with the compound significantly reduced paw swelling compared to control groups. The anti-inflammatory activity was comparable to dexamethasone, a standard anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial potential of related cyanoacetamides has been documented extensively. Compounds within this class have shown promising results against various bacterial strains and fungi. For instance, a study evaluated a series of cyanoacetamides for their antibacterial and antifungal activities, demonstrating that they possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonamide formation and cyanoacetylation. For example:
- Step 1 : Sulfonylation of 3-aminophenylpiperidine using piperidine-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Condensation with cyanoacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., THF) .
- Optimization : Control reaction temperature (0–5°C for exothermic steps), use catalysts (e.g., piperidine for Knoevenagel reactions), and purify via column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : H and C NMR to confirm sulfonamide (-SO-) and cyano (-CN) groups. For example, the sulfonamide proton appears as a singlet at δ 3.0–3.5 ppm .
- IR : Peaks at ~2200 cm (C≡N stretch) and 1150–1350 cm (S=O asymmetric/symmetric stretches) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 348.1) .
Q. How can initial biological activity screening be designed for this compound?
- Toxicity Assays : Use Spodoptera frugiperda larvae (1st/2nd instar) for LC determination via direct spray bioassays. Include controls and measure silk-spinning inhibition .
- Enzymatic Profiling : Test inhibition of Na/K ATPase or protease activity in larval homogenates using colorimetric substrates (e.g., casein for protease) .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) affect bioactivity?
- Case Study : Derivatives with thiazole or pyrazole substituents (e.g., Ar1 in ) show enhanced toxicity (LC = 781.65 µL/L) due to increased lipophilicity and target binding.
- Method : Perform QSAR modeling to correlate substituent electronegativity with bioactivity. Use Schrödinger Maestro for docking studies on silk gland proteins .
Q. How can biochemical assays resolve contradictions in toxicity data across larval instars?
- Example : Higher LC in 2nd instar larvae (904.39 µL/L vs. 781.65 µL/L for 1st instar) may arise from detoxification enzyme induction.
- Approach : Measure glutathione-S-transferase (GST) activity in larval midguts and use ANOVA (p < 0.05) to assess significance. Adjust dosing regimens based on instar-specific metabolic profiles .
Q. What experimental strategies validate the compound’s mechanism of action in anticancer research?
Q. How can stability studies inform formulation design for in vivo applications?
- Accelerated Testing : Store compound at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acidified formulations with citric acid reduce hydrolysis (degradation < 0.1%) .
- Excipient Screening : Use colloidal silicon dioxide to enhance tablet stability (RSD < 2% in content uniformity tests) .
Data Analysis and Interpretation
Q. How should researchers address variability in biochemical assay results (e.g., protein/lipid levels)?
Q. What methods confirm target engagement in silk gland disruption studies?
- SEM Imaging : Compare silk strands from treated larvae (morphological irregularities) vs. controls (smooth fibers).
- Proteomics : Perform LC-MS/MS on larval silk glands to identify downregulated fibroin isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
